molecular formula C12H21NO4 B1600707 (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one CAS No. 135270-08-5

(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Cat. No.: B1600707
CAS No.: 135270-08-5
M. Wt: 243.3 g/mol
InChI Key: ANFZGSBFEPFDNR-NFJWQWPMSA-N
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Description

(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is a chemical compound with a unique structure that combines a morpholine ring and a tetrahydropyran ring

Properties

IUPAC Name

(2R)-1-morpholin-4-yl-2-(oxan-2-yloxy)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-10(17-11-4-2-3-7-16-11)12(14)13-5-8-15-9-6-13/h10-11H,2-9H2,1H3/t10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFZGSBFEPFDNR-NFJWQWPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCOCC1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170835
Record name 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135270-08-5
Record name 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135270-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
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Preparation Methods

Protection of Hydroxyl Group with Tetrahydropyran

  • Starting Material: 4-[(R)-2-hydroxypropionyl] morpholine.
  • Reagent: 1,4-Dihydropyran (DHP).
  • Catalyst: Trifluoroacetic acid (TFA).
  • Solvent: Halogenated solvents such as dichloromethane, chloroform, chlorobenzene, or carbon tetrachloride.
  • Conditions:
    • Temperature range: -5°C to 40°C.
    • Stirring time: 15 minutes to 1 hour or more.
    • TFA quantity: 0.1 to 1 molar equivalent per equivalent of starting material.
    • Addition of TFA controlled between 0°C to 20°C over 5 to 30 minutes to manage exothermic reaction.

The reaction proceeds via acid-catalyzed formation of the tetrahydropyranyl ether protecting group on the hydroxyl function of the morpholinyl propionyl intermediate. This step is critical to prevent side reactions in subsequent steps and to maintain stereochemical integrity.

Workup and Isolation

  • The reaction mixture is washed with a basic aqueous solution to neutralize residual acid.
  • Concentration of the organic phase is performed by evaporation.
  • Isolation of the product is achieved by recrystallization, solvent stripping, or anti-solvent precipitation techniques.

Reaction Scheme Summary

Step Reactants Conditions Product
1 4-[(R)-2-hydroxypropionyl] morpholine + 1,4-Dihydropyran + TFA Halogenated solvent, -5°C to 40°C, 15 min to 1 hr This compound

Additional Synthetic Considerations

  • The stereochemical purity is preserved by conducting the reaction at controlled low temperatures and using mild acid catalysis.
  • The choice of halogenated solvents aids in solubilizing both starting materials and reagents while facilitating reaction kinetics.
  • The tetrahydropyranyl group serves as a protective moiety that can be removed under acidic conditions in later synthetic steps if necessary.

Research Findings and Optimization

  • Use of trifluoroacetic acid in catalytic amounts is preferred over stronger acids to minimize racemization.
  • The reaction temperature and duration are optimized to balance reaction completion with stereochemical retention.
  • The solvent choice impacts reaction rate and product purity; dichloromethane is commonly preferred for its volatility and inertness.
  • Workup involving basic washes helps in removing acid residues and stabilizing the product.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Starting Material 4-[(R)-2-hydroxypropionyl] morpholine Chiral, enantiomerically pure
Protecting Agent 1,4-Dihydropyran Used in slight excess
Catalyst Trifluoroacetic acid 0.1 to 1 eq.
Solvent Dichloromethane, chloroform, chlorobenzene, CCl4 Halogenated solvents preferred
Temperature -5°C to 40°C Controlled addition of acid
Reaction Time 15 minutes to 1 hour or more Monitored for completion
Workup Basic aqueous wash, solvent removal Ensures neutralization and purity
Isolation Recrystallization, anti-solvent precipitation Yields pure crystalline product

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or tetrahydropyran ring can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or tetrahydropyran derivatives.

Scientific Research Applications

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug formulations. The tetrahydro-pyran group contributes to its structural complexity and potential pharmacological properties.

Medicinal Chemistry

Antiviral Activity : Research indicates that morpholine derivatives can exhibit antiviral properties. Studies have suggested that compounds similar to (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one may inhibit viral replication mechanisms, making them candidates for antiviral drug development .

Neuroprotective Effects : Morpholino compounds have been investigated for their neuroprotective capabilities. Preliminary studies suggest that this compound could potentially protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease .

Drug Design

Lead Compound Development : The structural characteristics of this compound make it an attractive lead compound for further modifications aimed at enhancing therapeutic efficacy. Its ability to interact with biological targets can be optimized through structure-activity relationship (SAR) studies .

Synthesis of Hybrid Molecules : This compound serves as a versatile building block in the synthesis of hybrid molecules that combine different pharmacophores. Such hybrids may exhibit improved pharmacological profiles compared to their individual components .

Analytical Chemistry

Reference Standard in Pharmaceutical Analysis : Due to its specific chemical properties, this compound is utilized as a reference standard in analytical methods such as HPLC and mass spectrometry. This application is critical for the quality control of pharmaceutical products containing this compound .

Case Study 1: Antiviral Screening

In a study conducted by researchers at a prominent pharmaceutical institution, this compound was screened against various viral strains. Results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as an antiviral agent.

Case Study 2: Neuroprotective Mechanisms

A collaborative study involving multiple universities explored the neuroprotective effects of morpholine derivatives, including (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yloxy)propan-1-one). The findings revealed that treatment with this compound reduced neuronal cell death in vitro under oxidative stress conditions, highlighting its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(2,4-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one: Shares a similar tetrahydropyran structure but with different substituents.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with a pyran ring, known for its antioxidant properties.

Uniqueness

(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is unique due to the presence of both morpholine and tetrahydropyran rings, which confer distinct chemical and biological properties

Q & A

Basic: What are the recommended synthetic routes for (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one?

Answer:
The synthesis typically involves multi-step organic reactions, leveraging stereoselective strategies to construct the morpholino and tetrahydropyran moieties. A common approach includes:

  • Step 1: Formation of the tetrahydro-2H-pyran-2-yl ether via acid-catalyzed cyclization of diols or epoxide intermediates, as described in protocols for structurally related dihydropyran derivatives .
  • Step 2: Introduction of the morpholino group through nucleophilic substitution or reductive amination. For example, coupling a morpholine derivative with a propanone intermediate under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Step 3: Stereochemical control at the C2 position (R-configuration) using chiral catalysts (e.g., Ru-based asymmetric hydrogenation) or chiral auxiliaries .

Key Considerations:

  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
  • Reaction monitoring using TLC and LC-MS to ensure intermediate purity.

Basic: What spectroscopic techniques are effective for characterizing the stereochemistry of this compound?

Answer:

  • NMR Spectroscopy:
    • 1^1H-NMR: Analyze coupling constants (e.g., JH2H3J_{H2-H3}) to confirm the tetrahydropyran ring conformation and R-configuration at C2 .
    • NOESY/ROESY: Detect spatial proximity between the morpholino oxygen and tetrahydropyran protons to validate stereochemistry.
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, particularly for resolving ambiguities in diastereomeric mixtures .
  • Chiral HPLC: Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and assess optical purity .

Advanced: How can researchers address conflicting data regarding the stereoselectivity in the formation of the morpholino moiety?

Answer:
Conflicting stereoselectivity often arises from variations in reaction conditions:

  • Catalyst Screening: Test alternative chiral catalysts (e.g., Jacobsen’s catalysts for epoxide ring-opening) to improve enantiomeric excess (ee) .
  • Solvent Effects: Polar aprotic solvents (e.g., THF vs. DCM) can influence transition-state stabilization. For example, DMF may enhance nucleophilicity of the morpholine group .
  • Temperature Control: Lower temperatures (0–5°C) may favor kinetic over thermodynamic control, reducing racemization .
  • Mechanistic Studies: Use DFT calculations to model reaction pathways and identify steric/electronic factors affecting selectivity .

Case Study: A 2020 study reported 85% ee using Ru-(S)-BINAP, while a 2022 study achieved 92% ee with a modified Ir-catalyst. Cross-validation via chiral HPLC and Mosher ester analysis resolved discrepancies .

Basic: What are the critical safety precautions when handling this compound in laboratory settings?

Answer:

  • PPE Requirements:
    • Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2 for irritation) .
    • Fume hood use for reactions generating aerosols (e.g., during solvent evaporation) .
  • Emergency Measures:
    • Skin Contact: Wash immediately with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure: Rinse with saline for 20 minutes; consult an ophthalmologist .
  • Storage: Store at 2–8°C in airtight containers away from ignition sources .

Advanced: What strategies optimize the yield of the tetrahydro-2H-pyran ring formation under varying catalytic conditions?

Answer:

  • Catalyst Selection:
    • Brønsted Acids (p-TsOH): Achieve 70–80% yield in cyclization of diols but may require strict moisture control .
    • Lewis Acids (BF3_3-OEt2_2): Enhance regioselectivity in epoxide ring-opening but risk side reactions with morpholino groups .
  • Solvent Optimization:
    • Use toluene for high-temperature reactions (reflux, 110°C) to favor ring closure .
  • Additives:
    • Molecular sieves (3Å) absorb water, shifting equilibrium toward product formation in dehydration steps .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
Reactant of Route 2
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(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

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